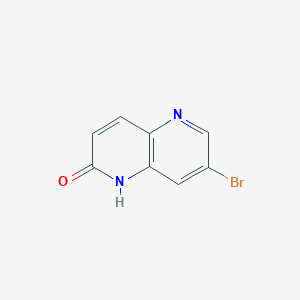

7-bromo-1,5-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFKBNQKSWQBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1N=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 7 Bromo 1,5 Naphthyridin 2 1h One Within Naphthyridine Chemistry

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. The position of the nitrogen atoms within the two rings gives rise to various isomers, such as 1,5-naphthyridine (B1222797), 1,8-naphthyridine (B1210474), and others, each with distinct chemical properties and biological activities. 7-Bromo-1,5-naphthyridin-2(1H)-one belongs to the 1,5-naphthyridine family and is further characterized by a bromine substituent at the 7th position and a carbonyl group at the 2nd position, which results in a pyridone-like structure in one of the rings.

The presence of the bromine atom is of particular importance as it introduces a reactive handle for a variety of chemical transformations. Halogen atoms, especially bromine, are excellent leaving groups in nucleophilic substitution reactions and are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of functional groups at the 7-position, enabling the synthesis of diverse libraries of 1,5-naphthyridine derivatives. Furthermore, the lactam functionality (the -NH-C=O group in the pyridone ring) offers additional sites for chemical modification, such as N-alkylation or N-arylation.

| Property | Data |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| CAS Number | 959616-36-5 |

| Appearance | White to Yellow Solid |

| IUPAC Name | This compound |

Significance of the Naphthyridine Scaffold in Drug Discovery and Development

The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a variety of pharmacological activities. bldpharm.com This has made naphthyridine derivatives the subject of extensive research in the quest for new therapeutic agents.

Historically, the discovery of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, as the first quinolone antibiotic in 1962, marked a significant milestone and spurred further investigation into this class of compounds. Subsequently, numerous naphthyridine-containing drugs have been developed with a broad spectrum of activities, including:

Antimicrobial Agents: Many naphthyridine derivatives exhibit potent antibacterial and antifungal properties.

Anticancer Agents: The planar nature of the naphthyridine ring system allows for intercalation with DNA, and its derivatives have been investigated as topoisomerase inhibitors and for their cytotoxic activity against various cancer cell lines.

Anti-inflammatory and Analgesic Properties: Certain naphthyridine compounds have shown potential in modulating inflammatory pathways. bldpharm.com

Antiviral Activity: Research has explored the utility of naphthyridine derivatives in combating viral infections. bldpharm.com

Central Nervous System (CNS) Activity: The scaffold has been incorporated into molecules targeting CNS disorders. bldpharm.com

The diverse biological profile of naphthyridines stems from their ability to mimic endogenous purine (B94841) bases, allowing them to interact with enzymes and receptors involved in crucial cellular processes. The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions, both of which are critical for molecular recognition at the active sites of biological targets.

Overview of Research Trajectories for Halogenated Naphthyridinones

Synthetic Pathways to the 1,5-Naphthyridin-2(1H)-one Core

Cycloaddition Reactions for Naphthyridine Scaffolds

Diels-Alder Reactions for Fused Naphthyridines

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides an effective method for constructing fused 1,5-naphthyridine systems. nih.gov This [4+2] cycloaddition, where a conjugated diene reacts with a dienophile, can be applied in both inter- and intramolecular fashions to build the complex, multi-ring structures characteristic of fused naphthyridines. wikipedia.orgmdpi.com

Several strategies have been developed that utilize this reaction:

Povarov-type Reactions : A hetero-Diels-Alder reaction between N-(3-pyridyl) aldimines and dienophiles like indene (B144670) can produce tetracyclic tetrahydro nih.govehu.esnaphthyridines with high regio- and stereospecificity. nih.gov

Intramolecular Cycloadditions : Tethering the diene and dienophile within the same molecule allows for efficient ring closure. The intramolecular Diels-Alder reaction of substrates such as o-furyl(allylamino)pyridines yields dihydrobenzo[c] nih.govehu.esnaphthyridines. nih.gov Similarly, functionalized aldimines containing an ortho-alkene or alkyne group can undergo intramolecular [4+2] cycloadditions to create hybrid fused systems, such as those combining naphthyridine and chromene moieties. nih.gov

Aza-Diels-Alder Reactions : When the dienophile is an imine, the resulting aza-Diels-Alder reaction can form nitrogen-containing rings. The reaction between imines derived from 3-aminopyridines and styrenes affords tetrahydro-1,5-naphthyridines, which can be subsequently aromatized. nih.gov

These methodologies showcase the versatility of the Diels-Alder reaction in assembling the foundational architecture of fused naphthyridine compounds.

Table 1: Examples of Diels-Alder Reactions in Fused Naphthyridine Synthesis

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Povarov-type [4+2] Cycloaddition | N-(3-pyridyl) aldimines, Indene | Tetracyclic tetrahydro nih.govehu.esnaphthyridines | nih.gov |

| Intramolecular Diels-Alder | o-Furyl(allylamino)pyridines | Dihydrobenzo[c] nih.govehu.esnaphthyridines | nih.gov |

Cross-Coupling Strategies for 1,5-Naphthyridine Core Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the 1,5-naphthyridine core. nih.govnih.gov These methods involve the formation of key carbon-carbon bonds to build the bicyclic ring system, often through a sequence of a cross-coupling step followed by an intramolecular cyclization.

Heck Reaction in Naphthyridine Synthesis

The Heck reaction, which couples an aryl or vinyl halide with an alkene, can be adapted into an intramolecular strategy to form the 1,5-naphthyridinone ring. nih.govorganic-chemistry.org This process is valued for its ability to form rings under mild conditions with high functional group tolerance. organicreactions.org A key approach involves the palladium-catalyzed reaction of a substituted 3-aminopyridine with an acrylate (B77674), where the newly formed intermediate undergoes cyclization to yield the target naphthyridinone. nih.gov For instance, the reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate proceeds via a Heck coupling, followed by a phosphine-mediated cyclization to furnish the 1,5-naphthyridinone derivative. nih.gov The intramolecular Heck reaction is particularly efficient for ring formation due to favorable entropic factors compared to its intermolecular counterpart. libretexts.org

Table 2: Heck Reaction for 1,5-Naphthyridinone Synthesis

| Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|

Stille Cross-Coupling in Naphthyridine Chemistry

The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide, offers another robust pathway to the 1,5-naphthyridine scaffold. nih.govorganic-chemistry.org This reaction is noted for the stability of the organostannane reagents and their compatibility with a wide array of functional groups. orgsyn.orgthermofisher.com One synthetic route employs the coupling of a chloronitropyridine with an organotin reagent like tributyl(1-ethoxyvinyl)tin. The resulting intermediate undergoes further transformations, including fluorination, condensation, and a nitro reduction-deoxobromination sequence, to successfully construct the 1,5-naphthyridine ring. nih.gov This multi-step process highlights how Stille coupling can be integrated into a larger synthetic strategy to access complex heterocyclic systems.

Table 3: Stille Coupling in 1,5-Naphthyridine Synthesis

| Substrate | Coupling Partner | Key Steps | Product | Reference |

|---|

Suzuki-Miyaura Coupling in Naphthyridine Derivatization

While the Heck and Stille reactions can be used to build the core ring, the Suzuki-Miyaura coupling is predominantly used for the derivatization of a pre-formed 1,5-naphthyridine scaffold. nih.govehu.es This reaction, which couples an organoboron species (typically a boronic acid) with a halide or triflate, is a powerful method for installing aryl, heteroaryl, or other organic fragments onto the naphthyridine ring. organic-chemistry.orglibretexts.org The reaction is favored for its mild conditions and the low toxicity of the boron-based reagents. organic-chemistry.org

Halogenated 1,5-naphthyridines, such as bromo- or iodo-substituted derivatives, are common starting materials. nih.govresearchgate.net For example, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with a variety of aromatic and heteroaromatic boronic acids in the presence of a palladium catalyst to produce a library of 2-aryl-1,5-naphthyridines in high yields. researchgate.net Similarly, di-halogenated substrates like 4,8-dibromo-1,5-naphthyridine (B11799114) can undergo double Suzuki couplings to introduce substituents at two positions simultaneously. bohrium.com

Table 4: Suzuki-Miyaura Coupling for 1,5-Naphthyridine Derivatization

| Naphthyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Iodo-1,5-naphthyridine | Aromatic/Heteroaromatic boronic acids | Pd catalyst, Base | 2-Aryl-1,5-naphthyridines | researchgate.net |

| 8-Bromo-2-methoxynaphthyridine | 2-Chlorophenylboronic acids | Pd catalyst, Base | 8-Aryl-2-methoxynaphthyridines | nih.gov |

Specific Synthesis of this compound

The target compound, this compound, is a functionalized derivative of the parent 1,5-naphthyridin-2(1H)-one scaffold. Its synthesis typically relies on the direct functionalization of this pre-existing ring system.

Bromination Reactions on the 1,5-Naphthyridin-2(1H)-one Scaffold

The introduction of a bromine atom at the C7 position of the 1,5-naphthyridin-2(1H)-one core is achieved through electrophilic halogenation. nih.govnih.gov The naphthyridinone ring system is sufficiently activated to undergo electrophilic substitution. The precise location of the substitution is dictated by the electronic nature of the heterocyclic system.

While direct halogenation of naphthyridinones is a known strategy, the chlorination of these scaffolds is more commonly documented than bromination. nih.gov For instance, 1,5-naphthyridine-2(1H)-one can be converted to the corresponding 2-chloro derivative using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This transformation proceeds through the hydroxyl tautomer (1,5-naphthyridin-2-ol).

Table 5: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 959616-36-5 |

| 1,5-Naphthyridin-2(1H)-one | 10261-82-2 |

| Methyl acrylate | 96-33-3 |

| 2-Bromo-6-fluoropyridin-3-amine | N/A |

| Tributyl(1-ethoxyvinyl)tin | 97675-53-3 |

| 2-Iodo-1,5-naphthyridine | N/A |

| 8-Bromo-2-methoxynaphthyridine | N/A |

| 4,8-Dibromo-1,5-naphthyridine | N/A |

| Phosphorus oxychloride | 10025-87-3 |

| N-Bromosuccinimide | 128-08-5 |

| Palladium(II) acetate | 3375-31-3 |

| Acetic acid | 64-19-7 |

| Indene | 95-13-6 |

| Styrene | 100-42-5 |

Halogenation of Hydroxy-1,5-naphthyridines to Bromo Derivatives

The direct bromination of hydroxy-1,5-naphthyridines or their corresponding 1,5-naphthyridinone tautomers is a fundamental method for introducing a bromine atom onto the naphthyridine core. mdpi.com The conversion of a carbonyl group in a 1,5-naphthyridinone to a halogen is a crucial step for subsequent functionalization, as the resulting halo-naphthyridine is a valuable intermediate. mdpi.com This transformation is typically achieved using phosphoryl halides or phosphorus pentahalides. mdpi.com

For instance, the bromination of 1,5-naphthyridine can be carried out with bromine in acetic acid to yield brominated derivatives. mdpi.com While the general principle of halogenating hydroxy-naphthyridines is well-established, the specific regioselectivity to obtain the 7-bromo isomer depends on the directing effects of existing substituents on the naphthyridine ring.

Preparation from Precursors (e.g., 3-amino-5-bromopyridine derivatives)

A common and effective strategy for constructing the 1,5-naphthyridine ring system involves cyclization reactions starting from appropriately substituted pyridine precursors. The Skraup reaction, a classic method, utilizes substituted 3-aminopyridines and glycerol with a catalyst to form the second pyridine ring. nih.gov By starting with a 3-aminopyridine derivative that already contains a bromine atom at the desired position, one can build the this compound core.

Another powerful approach is the palladium-mediated synthesis from 3-aminopyridines and acrylates. For example, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine and methyl acrylate via a Heck reaction, followed by cyclization. mdpi.com This methodology highlights the potential to construct the naphthyridinone ring with a pre-installed bromine atom or a group that can be converted to bromine.

Regioselective Synthetic Approaches for 7-Bromo Substitution

Achieving regioselective bromination at the C7 position is critical for the unambiguous synthesis of this compound. The electronic properties of the 1,5-naphthyridine ring system, which can be likened to quinoline, influence the position of electrophilic substitution. nih.gov The regioselectivity of halogenation can often be controlled by the reaction conditions and the specific brominating agent used. For example, the use of N-bromosuccinimide (NBS) can offer different selectivity compared to molecular bromine.

Reactivity and Derivatization of this compound

The bromine atom at the 7-position of the 1,5-naphthyridin-2(1H)-one core is a key functional handle for a variety of chemical transformations, primarily through nucleophilic substitution reactions. This allows for the introduction of diverse substituents and the construction of molecular libraries for various applications.

Nucleophilic Substitution Reactions at the Bromo Position

The carbon-bromine bond at the C7 position is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. libretexts.org This reactivity is a cornerstone of the derivatization of this scaffold.

The displacement of the bromo substituent by various amines is a widely used method to synthesize 7-amino-1,5-naphthyridin-2(1H)-one derivatives. mdpi.comnih.govresearchgate.net These reactions are typically performed by heating the bromo-naphthyridinone with the desired amine, sometimes in the presence of a base or a catalyst to facilitate the reaction. The resulting amino derivatives are important targets in drug discovery. For example, the synthesis of 2-amino-1,5-naphthyridine from 2-chloro-1,5-naphthyridine (B1368886) demonstrates the feasibility of this type of transformation on the naphthyridine core. nih.gov

Table 1: Examples of Amination Reactions on Halo-Naphthyridines

| Starting Material | Amine | Product | Reference |

| 2-Chloro-1,5-naphthyridine | Ammonia | 2-Amino-1,5-naphthyridine | nih.gov |

| 4-Bromo-1,5-naphthyridine | Various Amines | 4-Amino-1,5-naphthyridine Derivatives | nih.gov |

This table presents examples from the broader class of halo-naphthyridines to illustrate the general reactivity pattern.

The bromo group can also be displaced by alkoxides to form the corresponding ether derivatives. This alkoxylation reaction is another important tool for functionalizing the 7-position of the naphthyridinone ring. researchgate.net These reactions are typically carried out by treating the bromo-substituted naphthyridinone with an alcohol in the presence of a strong base, such as sodium hydride, to generate the alkoxide nucleophile in situ. A sequence of alkoxylation followed by amination on dichloronaphthyridine derivatives has been used to synthesize alkoxy amino-1,5-naphthyridines, showcasing the utility of this reaction in multi-step syntheses. nih.gov

Other Nucleophilic Displacements

While the bromine atom at the C-7 position is the primary site for nucleophilic attack, other nucleophilic displacements can occur under specific conditions. For instance, the hydroxyl group of the naphthyridinone ring can be displaced. The conversion of 1,5-naphthyridin-2(1H)-ones to their corresponding 2-chloro derivatives using reagents like phosphorus oxychloride (POCl3) is a common strategy. nih.gov This transformation is significant as the resulting chloro-substituted naphthyridine is a valuable intermediate for introducing various nucleophiles. nih.gov

Another example involves the reaction of 1,5-naphthyridine N-oxides with nucleophiles. Treatment of a 1,5-naphthyridine N-oxide with trimethylsilylcyanide (TMSCN) or potassium cyanide can lead to the introduction of a cyano group at the 2-position. nih.gov Additionally, reaction with tosyl chloride (TsCl) in the presence of a base can yield 2-tosyl substituted naphthyridines, which are also amenable to further nucleophilic substitution. nih.gov In some cases, the use of water and potassium carbonate as a base in these reactions can lead back to the formation of 1,5-naphthyridin-2(1H)-ones. nih.gov

Cross-Coupling Reactions for Further Functionalization

The bromine atom on the this compound scaffold serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction is applicable to halo-1,5-naphthyridine derivatives for the synthesis of amino-1,5-naphthyridines. nih.gov For example, the palladium-catalyzed coupling of a bromo-1,5-naphthyridine with an amide, such as tetrahydropyran-amide, in the presence of a phosphine (B1218219) ligand like (R)-(+)-2,2′-bis(diphenylphosphino)-1,1´-binaphthalene (BINAP), can yield the corresponding amide-containing derivative. nih.gov

A general procedure for a Buchwald-Hartwig amination involves reacting a bromo-pyridine derivative with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent like toluene. chemspider.com The reaction is typically carried out under an inert atmosphere. chemspider.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example Reagent/Condition |

| Aryl Halide | 2-bromo-6-methyl pyridine |

| Amine | (+/-)-trans-1,2-diaminocyclohexane |

| Catalyst | [Pd2(dba)3] |

| Ligand | (±)-BINAP |

| Base | NaOBut |

| Solvent | Toluene |

| Temperature | 80°C |

| Atmosphere | Inert (e.g., Argon) |

This table is illustrative of general Buchwald-Hartwig reaction conditions and is based on a procedure for a similar substrate. chemspider.com

The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The reaction conditions are generally mild, often allowing the reaction to proceed at room temperature. libretexts.org This method is valuable for synthesizing conjugated enynes and arylalkynes. libretexts.org While specific examples for this compound are not detailed in the provided search results, the general applicability of the Sonogashira coupling to aryl halides makes it a highly relevant transformation for this compound. libretexts.orgorganic-chemistry.orgresearchgate.net

The Negishi coupling is another powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling organic halides with organozinc compounds. wikipedia.org This reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org A key advantage of the Negishi coupling is its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are, however, sensitive to moisture and air, necessitating that the reaction be performed under anhydrous and oxygen-free conditions. wikipedia.org Despite this limitation, the Negishi coupling is widely used in total synthesis due to its high reactivity and the fact that zinc is more environmentally benign than other metals like tin used in Stille couplings. wikipedia.org For this compound, a Negishi coupling would involve the reaction of the bromo-naphthyridinone with an organozinc reagent in the presence of a suitable palladium or nickel catalyst to introduce a new carbon-carbon bond at the 7-position.

Electrophilic Substitution Reactions on the Naphthyridinone Ring

The 1,5-naphthyridine ring system can undergo electrophilic substitution reactions, although the reactivity is influenced by the presence of the nitrogen atoms and other substituents. nih.gov Halogenation is a common electrophilic substitution reaction. For instance, 1,5-dialkyl-1,5-naphthyridine-2,6-diones can be brominated at the 3- and 7-positions using bromine or N-bromosuccinimide (NBS). nih.gov

Modifications at the N(1) Position of the Naphthyridinone Moiety

The nitrogen atom at the N(1) position of the 1,5-naphthyridin-2(1H)-one core is nucleophilic and can readily react with various electrophiles. nih.gov

N-alkylation: Alkyl halides can be used to introduce alkyl groups at the N(1) position. For example, 1,5-naphthyridinones can be alkylated with reagents like 2-bromoethanol (B42945) or 1-bromooctane (B94149) in the presence of a base such as cesium carbonate. nih.gov

Other N-functionalizations: The N(1) nitrogen can also react with a range of other electrophiles, including isocyanates, tosyl halides, and epoxides, allowing for the construction of diverse compound libraries. nih.gov

Side Chain Modifications and Formation of Conjugates

The bromine atom at the C7-position of the this compound ring system serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse side chains and the construction of elaborate molecular conjugates. The reactivity of this bromo-substituent is pivotal for its utility in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for chemists to modify the core structure.

While specific, direct examples of extensive conjugation from this compound are not widely detailed in readily available literature, the principles of its reactivity can be inferred from the well-established chemistry of halo-naphthyridines and other related heterocyclic systems. The primary routes for modification involve leveraging the bromo-group as a leaving group in substitution reactions or as a reactive partner in metal-catalyzed coupling processes.

Research into the broader class of 1,5-naphthyridines has demonstrated that halogenated derivatives are excellent substrates for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methodologies allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, respectively. For instance, the conversion of a related 1,5-naphthyridin-2(1H)-one to its 2-chloro derivative creates a reactive site for nucleophilic substitution, a principle that can be extended to the bromo-analogue.

In a general context, the synthetic utility of such bromo-substituted heterocyclic lactams is significant. The following table outlines the potential transformations applicable to this compound based on established chemical principles for similar structures.

| Reaction Type | Reagents and Conditions | Potential Product Class | Significance |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃) | 7-Aryl/heteroaryl-1,5-naphthyridin-2(1H)-ones | Introduction of diverse aromatic side chains for tuning electronic properties and biological interactions. |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 7-Alkynyl-1,5-naphthyridin-2(1H)-ones | Formation of rigid linkers for conjugation to other molecules or for construction of extended π-systems. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu) | 7-Amino-1,5-naphthyridin-2(1H)-ones | Introduction of primary or secondary amino groups for further functionalization or to act as hydrogen bond donors/acceptors. |

| Stille Coupling | Organostannane, Pd catalyst | 7-Alkyl/aryl-1,5-naphthyridin-2(1H)-ones | Versatile C-C bond formation, though toxicity of tin reagents is a consideration. |

| Heck Coupling | Alkene, Pd catalyst, base | 7-Alkenyl-1,5-naphthyridin-2(1H)-ones | Introduction of vinyl groups for further elaboration or as part of a conjugated system. |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, KCN), Pd catalyst | 7-Cyano-1,5-naphthyridin-2(1H)-one | Introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. |

The formation of conjugates, particularly for biological applications, often involves linking the core naphthyridinone structure to another molecule, such as a peptide, a sugar, or a fluorescent dye. This is typically achieved by first installing a functional group with orthogonal reactivity via one of the methods described above. For example, a Sonogashira coupling could introduce a terminal alkyne, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to attach a molecule containing an azide (B81097) group. Similarly, the introduction of an amino group via Buchwald-Hartwig amination allows for standard amide bond formation with a carboxylic acid-containing molecule.

While detailed research findings on the direct conjugation of this compound are limited in the public domain, the established reactivity of the bromo-naphthyridine scaffold strongly supports its potential as a versatile platform for the synthesis of complex molecular architectures and conjugates. Future research will likely focus on the practical application of these established synthetic methodologies to this specific compound, thereby expanding its utility in various scientific fields.

Biological Activity Profiling of Naphthyridine Derivatives

The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a bromine atom at the 7-position and a carbonyl group at the 2-position, resulting in this compound, creates a key intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications. The following sections detail the reported biological activities of derivatives based on this specific chemical entity.

Anticancer Activity

Derivatives of the this compound core have been investigated for their potential as anticancer agents through various mechanisms of action.

Aurora Kinase Inhibition

Following a comprehensive review of the scientific literature, no specific studies were identified that investigated the inhibitory activity of this compound or its direct derivatives against Aurora kinases.

c-Met Kinase Inhibition

Following a comprehensive review of the scientific literature, no specific studies were identified that investigated the inhibitory activity of this compound or its direct derivatives against c-Met kinase.

ERK2 Inhibition

Following a comprehensive review of the scientific literature, no specific studies were identified that investigated the inhibitory activity of this compound or its direct derivatives against ERK2.

Inhibition of Topoisomerase II

Following a comprehensive review of the scientific literature, no specific studies were identified that investigated the inhibitory activity of this compound or its direct derivatives against topoisomerase II.

Antimicrobial Activity

Following a comprehensive review of the scientific literature, no specific studies were identified that investigated the antimicrobial properties of this compound or its direct derivatives.

Antitubercular Activity

While direct studies on the antitubercular activity of this compound are limited, research into the broader class of 1,5-naphthyridin-2(1H)-one derivatives has indicated potential. For instance, a series of novel 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. This highlights the potential of the 1,5-naphthyridin-2(1H)-one scaffold as a starting point for the development of new antitubercular agents.

Antimalarial Activity

Significant findings have been reported for derivatives of 7-bromo-1,5-naphthyridine in the context of antimalarial drug discovery. Di-Mannich bases of 2-[7'-bromo-1',5'-naphthyridin-4'-ylamino]phenol have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Furthermore, these compounds exhibited strong antimalarial activity in in vivo studies in mice. The replacement of a quinoline moiety with a 1,5-naphthyridine ring has been noted as an advantageous strategy in the design of new antimalarial compounds.

Antibacterial Activity

The antibacterial potential of the naphthyridine class of compounds is well-established, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being an early example. For the 1,5-naphthyridine series, it has been suggested that their mechanism of action involves the inhibition of bacterial topoisomerase, an essential enzyme for bacterial DNA replication. While specific data on the antibacterial spectrum of this compound is not extensively detailed in publicly available literature, the known antibacterial properties of the broader naphthyridinone class suggest this as a potential area for further investigation. The introduction of a bromine atom to a naphthyridine scaffold has, in some instances with the 1,8-naphthyridine isomer, been shown to enhance antibacterial activity.

Anti-inflammatory Properties

The anti-inflammatory potential of naphthyridine derivatives has been explored. While direct evidence for this compound is scarce, related compounds within the 1,8-naphthyridine series have been investigated as anti-inflammatory agents. The mechanism for some of these compounds is thought to involve the induction of glucocorticoid release.

Inhibition of Phosphodiesterases (e.g., cAMP PDE III)

Substituted 1,8-naphthyridin-2(1H)-ones, which are structural isomers of the 1,5-naphthyridine series, have been identified as highly selective inhibitors of phosphodiesterase IV (PDE IV). These compounds have been shown to induce relaxation of guinea pig trachea, suggesting potential applications in respiratory conditions. Although this activity is reported for the 1,8-isomer, it points to the potential of the naphthyridinone core to interact with this class of enzymes.

Anticonvulsant Activity

Enzyme Inhibition (General)

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. As mentioned, the proposed mechanism for the antibacterial action of some naphthyridinones is the inhibition of bacterial DNA gyrase and topoisomerase. In the context of antimalarial activity, derivatives have been studied for their potential to interfere with parasitic enzymes. The broader class of naphthyridines has been investigated for the inhibition of various kinases, which are crucial signaling enzymes in many cellular processes.

Acetylcholinesterase (AChE) Inhibition

While direct studies on this compound as an acetylcholinesterase (AChE) inhibitor are not prominent in the available literature, research on isomeric naphthyridine scaffolds highlights their potential in this area. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a primary strategy for treating Alzheimer's disease. nih.gov

For instance, a series of 8-hydroxy-2,7-naphthyridin-2-ium salts, designed by analogy with the natural dual AChE and butyrylcholinesterase (BChE) inhibitor chelerythrine, were synthesized and evaluated. bldpharm.comnih.gov Among these, certain derivatives were identified as dual inhibitors of both AChE and BChE, while others showed preferential inhibition of AChE. bldpharm.com Similarly, studies on hexahydro-1,6-naphthyridines have demonstrated significant AChE inhibitory activity. One derivative, featuring a methoxy (B1213986) substituent, displayed a potent IC₅₀ value of 2.12 μM. nih.gov These findings from related naphthyridinone isomers suggest that the 1,5-naphthyridin-2(1H)-one core could be a viable scaffold for designing novel AChE inhibitors.

Table 1: AChE Inhibitory Activity of Related Naphthyridine Derivatives This table is based on data for related naphthyridine isomers, as direct data for this compound was not available.

| Scaffold | Derivative Example | Target | IC₅₀ Value |

|---|---|---|---|

| Hexahydro-1,6-naphthyridine | Compound 4e (ortho-methoxy phenyl) | AChE | 2.12 μM nih.gov |

| 8-hydroxy-2,7-naphthyridin-2-ium salt | Compound 3c | AChE & BChE | Dual Inhibitor bldpharm.com |

| 8-hydroxy-2,7-naphthyridin-2-ium salt | Compound 3e | AChE & BChE | Dual Inhibitor bldpharm.com |

| 8-hydroxy-2,7-naphthyridin-2-ium salt | Compound 3f | AChE | Preferential Inhibitor bldpharm.com |

Modulation of Activin Receptor-like Kinase 5 (ALK5)

Derivatives of the 1,5-naphthyridine scaffold have been successfully identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-like Kinase 5 (ALK5). nih.gov The TGF-β/ALK5 signaling pathway is crucial in cellular processes and its dysregulation is implicated in various diseases, including cancer and fibrosis.

Through the optimization of an initial screening hit, novel 1,5-naphthyridine derivatives bearing aminothiazole and pyrazole (B372694) substituents were developed. nih.gov Two notable compounds, 15 and 19, demonstrated potent inhibition of ALK5 autophosphorylation with IC₅₀ values of 6 nM and 4 nM, respectively. nih.gov These compounds also showed strong activity in cellular assays and good selectivity over other kinases like p38 MAP kinase. nih.gov The binding mode was confirmed through X-ray crystallography of compound 19 in a complex with human ALK5, validating the design strategy. nih.gov This demonstrates the utility of the 1,5-naphthyridine core in generating highly effective and selective ALK5 inhibitors.

Structure-Activity Relationship (SAR) Studies

The biological activity of 1,5-naphthyridin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Bromine Substitution at Position 7

The bromine atom at the C7 position of the 1,5-naphthyridin-2(1H)-one scaffold plays a significant role, both as a modulator of biological activity and as a synthetic handle for further chemical modifications. Halogen atoms, like bromine, can influence a molecule's electronic properties, lipophilicity, and metabolic stability. They can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.

From a synthetic chemistry perspective, the bromo-substituent is an exceptionally useful functional group. It serves as a key intermediate for introducing further diversity into the molecule via cross-coupling reactions. researchgate.net For example, 8-bromo-2-methoxynaphthyridine has been used as a precursor in Suzuki-Miyaura couplings to synthesize various aryl-substituted naphthyridines. researchgate.net Similarly, brominated naphthyridines are valuable for creating new C-N and C-C bonds, allowing for the attachment of a wide array of functional groups to the C7 position, which is essential for exploring the SAR of that region of the molecule. researchgate.net

Influence of Substituents on Biological Efficacy

The efficacy of naphthyridine derivatives is profoundly influenced by the substituents at various positions. SAR studies on 1,5-naphthyridin-2-one analogs targeting bacterial topoisomerases revealed the importance of the substituent at the N1 position. A study leading to the development of an antibacterial agent identified a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one derivative (AM-8888) with improved potency and a broad spectrum of activity. mdpi.com

Comparative analysis with related heterocyclic systems provides further insight. For quinolines, an aniline (B41778) group at C4, aminoacrylamide at C6, a cyano group at C3, and alkoxy groups at C7 are important for optimal anticancer activity. For the isomeric 1,8-naphthyridines, an aminopyrrolidine functionality at C7, a 2'-thiazolyl group at N1, and a carboxy group at C3 are considered essential for cytotoxicity. These patterns underscore the principle that specific substitutions at defined positions are key to directing the biological activity of the core scaffold.

Structural Modifications and Their Effects on Target Affinity and Selectivity

Systematic structural modifications are a cornerstone of medicinal chemistry for enhancing a compound's affinity and selectivity for its intended biological target. Research on 1,5-naphthyridine derivatives as ALK5 inhibitors illustrates this principle effectively. The optimization of an initial lead compound by modifying substituents led to derivatives with nanomolar inhibitory concentrations and high selectivity. nih.gov

Mechanism of Action Studies

Elucidating the mechanism of action is fundamental to understanding how a drug candidate exerts its pharmacological effect. For certain 1,5-naphthyridin-2-one derivatives, a primary mechanism of action has been identified as the inhibition of bacterial DNA topoisomerases. mdpi.com

These enzymes, such as DNA gyrase and topoisomerase IV, are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.gov Naphthyridine-based compounds belong to a class of novel bacterial topoisomerase inhibitors (NBTIs). mdpi.com Their mechanism involves stabilizing the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. nih.gov This "poisoned" complex prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks. The resulting DNA damage triggers a cascade of events that ultimately leads to bacterial cell death. This targeted mechanism makes these enzymes attractive targets for developing broad-spectrum antibacterial agents. mdpi.com

Target Identification and Validation

The exploration of derivatives originating from the this compound scaffold has led to the identification of specific and highly relevant biological targets in the context of cancer therapy. A notable class of compounds, (7-aryl-1,5-naphthyridin-2-yl)ureas, has been identified as dual inhibitors of Extracellular signal-regulated kinase 2 (ERK2) and Aurora B kinase. nih.gov

ERK2 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival. Aurora B kinase is a crucial regulator of mitosis, playing an essential role in chromosome segregation and cytokinesis. The simultaneous inhibition of both ERK2 and Aurora B presents a compelling strategy for cancer treatment, as it can disrupt two distinct, yet critical, cellular processes required for tumor growth. The validation of these targets for this class of compounds stems from their observed potent inhibitory activity in enzymatic assays and their antiproliferative effects in cancer cell lines known to be dependent on these signaling pathways. nih.gov

Molecular Interactions with Biological Targets

The efficacy of (7-aryl-1,5-naphthyridin-2-yl)urea derivatives as kinase inhibitors is rooted in their specific molecular interactions within the ATP-binding pockets of ERK2 and Aurora B. nih.gov Docking studies have provided insights into the binding modes of these compounds, revealing key interactions that contribute to their inhibitory activity.

For instance, the urea (B33335) moiety, a common feature in many kinase inhibitors, is crucial for forming hydrogen bonds with the hinge region of the kinases. The 1,5-naphthyridine core acts as a scaffold, positioning the aryl substituent at the C7 position and the urea side chain for optimal interactions with the enzyme's active site. The aryl group introduced at the C7 position, which replaces the bromine of the parent compound, can engage in additional hydrophobic and van der Waals interactions, contributing to the potency and selectivity of the inhibitor. The specific nature and substitution pattern of this aryl ring are critical for achieving dual inhibition of both ERK2 and Aurora B. nih.gov

Cellular Pathway Perturbations

The dual inhibition of ERK2 and Aurora B by (7-aryl-1,5-naphthyridin-2-yl)urea derivatives leads to significant perturbations of fundamental cellular pathways, ultimately resulting in potent antiproliferative activity against cancer cells. nih.gov

By targeting ERK2, these compounds disrupt the MAPK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival. Its inhibition leads to cell cycle arrest and the induction of apoptosis. Simultaneously, the inhibition of Aurora B kinase disrupts the proper execution of mitosis. This can lead to defects in chromosome alignment and segregation, resulting in mitotic catastrophe and cell death. The combined effect of interfering with both a major proliferation signaling pathway and the machinery of cell division provides a powerful synergistic approach to cancer therapy. The antiproliferative activity of these compounds has been demonstrated across various cancer cell lines, confirming the on-target effects of pathway perturbation. nih.gov

Therapeutic Potential and Drug Development Prospects

The unique dual-inhibitory mechanism of action of this compound derivatives confers significant therapeutic potential, particularly in the field of oncology. The prospects for developing these compounds into clinical candidates are supported by their preclinical performance and the established importance of their biological targets.

Preclinical Efficacy Studies

Preclinical investigations have demonstrated the promising anticancer potential of (7-aryl-1,5-naphthyridin-2-yl)ureas. Several analogues have shown potent antiproliferative activity at micromolar and submicromolar concentrations against a panel of human cancer cell lines. nih.gov The broad-spectrum activity suggests that these compounds could be effective against a range of tumor types.

The table below summarizes the in vitro antiproliferative activity of selected (7-aryl-1,5-naphthyridin-2-yl)urea derivatives against various cancer cell lines.

| Compound | Target Kinases | Cell Line | Antiproliferative Activity (IC₅₀, µM) |

| Derivative A | ERK2, Aurora B | HCT116 (Colon) | Submicromolar |

| Derivative B | ERK2, Aurora B | A549 (Lung) | Micromolar |

| Derivative C | ERK2, Aurora B | MCF7 (Breast) | Micromolar |

| Derivative D | ERK2, Aurora B | U87 (Glioblastoma) | Micromolar |

This is a representative table based on findings that several analogues were active at micromolar and submicromolar ranges against various cancer cell lines. nih.gov

Considerations for Lead Optimization and Candidate Selection

The development of this compound derivatives from initial hits to clinical candidates involves a rigorous lead optimization process. Structure-activity relationship (SAR) studies are central to this effort, aiming to enhance potency, selectivity, and drug-like properties. nih.gov

Key considerations for lead optimization include:

Modification of the C7-Aryl Substituent: The nature and substitution pattern of the aryl ring at the C7 position are critical for modulating kinase inhibitory activity and selectivity. Systematic exploration of different aryl groups can lead to improved target engagement.

Urea Side Chain Modification: Alterations to the urea moiety can influence hydrogen bonding interactions with the kinase hinge region and impact physicochemical properties such as solubility and permeability.

In Vitro ADME Properties: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for selecting candidates with favorable pharmacokinetic profiles. This includes evaluating metabolic stability in liver microsomes and cell permeability assays. nih.gov

Safety Profile: Initial safety assessments are conducted to identify any potential off-target effects or cellular toxicity, ensuring a suitable therapeutic window for the selected lead compounds. nih.gov

The ultimate goal of this multiparameter optimization is to identify a single clinical candidate with a balanced profile of high potency, appropriate selectivity, favorable pharmacokinetics, and an acceptable safety margin.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. For 7-bromo-1,5-naphthyridin-2(1H)-one, these calculations would provide invaluable insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive species. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to engage in electrophilic and nucleophilic attacks, guiding the synthesis of new derivatives.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | N/A | Indicates electron-donating capability |

| LUMO Energy | N/A | Indicates electron-accepting capability |

| HOMO-LUMO Gap | N/A | Correlates with chemical stability and reactivity |

Note: Specific values are not available in the reviewed literature and would require dedicated computational studies.

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is instrumental in understanding and predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are vital for molecular recognition and binding to biological targets.

For this compound, an ESP analysis would likely reveal a negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors. The bromine atom could also exhibit a region of positive potential (a sigma-hole), making it a potential halogen bond donor.

Tautomerism and Conformational Analysis

Naphthyridinone scaffolds can exist in different tautomeric forms, most commonly the lactam and lactim forms. Computational analysis can determine the relative energies of these tautomers, thereby predicting the most stable form under various conditions.

Furthermore, conformational analysis would explore the different spatial arrangements of the atoms in this compound and their corresponding energy levels. Identifying the lowest energy conformer is essential for understanding its behavior in biological systems and for accurate molecular docking studies.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein. These methods are central to modern drug discovery and development.

Ligand-Protein Interaction Predictions

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein. These simulations predict the preferred binding orientation and conformation of the compound, as well as the specific interactions it forms with the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds. Understanding these interactions at an atomic level is crucial for designing more potent and selective inhibitors.

Binding Affinity Estimations

Following molecular docking, the binding affinity of this compound to its target protein can be estimated. Binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of the interaction between the ligand and the protein. Lower binding energies indicate stronger binding. These estimations are valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Finding | Implication |

| Binding Energy | N/A | Strength of the ligand-protein interaction |

| Key Interacting Residues | N/A | Amino acids crucial for binding |

| Type of Interactions | N/A | e.g., Hydrogen bonds, Halogen bonds, Hydrophobic interactions |

Note: Specific values and interacting residues are dependent on the chosen protein target and are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of naphthyridine derivatives to understand the structural requirements for various biological activities. ijpsonline.comresearchgate.netnih.govacs.org

QSAR studies on related naphthyridinone scaffolds, such as benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one and 1,8-naphthyridin-4-ones, have demonstrated the importance of various molecular descriptors in determining their inhibitory potency against different biological targets. ijpsonline.comnih.govacs.org These studies typically involve the generation of a dataset of compounds with known biological activities, the calculation of a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, and topological), and the development of a predictive model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

For instance, a study on 1,8-naphthyridin-4-one derivatives as inhibitors of photosystem II developed a four-parameter QSAR model using molecular connectivity indices. nih.gov This model revealed that the position, size, and polarity of substituents on the naphthyridine core are critical factors governing their biological activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed for benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogs, highlighting the significance of steric and electrostatic fields in their interaction with the target protein. ijpsonline.com

Although a direct QSAR model for this compound is not available, the findings from these related studies suggest that the bromine atom at the 7-position would significantly influence the electronic and hydrophobic properties of the molecule, which would be key descriptors in any QSAR model developed for its specific biological activity.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Naphthyridine Analogs

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP, Hydrophobic Fields | Determines partitioning between aqueous and lipid environments, affecting membrane permeability and target binding. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and overall shape of the molecule. |

This table is illustrative and based on general QSAR principles and studies on related naphthyridine compounds.

Drug Likeness and ADME Predictions

Beyond predicting biological activity, computational models are instrumental in assessing the "drug-likeness" of a compound and predicting its ADME properties. These predictions are crucial for identifying candidates with a higher probability of success in clinical development by flagging potential liabilities early in the discovery process. While specific ADME data for this compound is not published, predictions can be inferred from studies on analogous structures and the application of widely accepted computational models.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov In silico tools like SwissADME and ADMETLab are commonly used to calculate these properties and predict a compound's suitability as an oral drug candidate. researchgate.netmdpi.comnih.gov For the broader class of naphthyridine derivatives, computational screening has been employed to assess their drug-likeness, often revealing favorable properties. researchgate.net

ADME predictions encompass a range of properties that determine the pharmacokinetic profile of a drug. These include:

Absorption: Predictions of gastrointestinal absorption and oral bioavailability.

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions of clearance and excretion pathways.

Studies on various heterocyclic compounds, including those with structural similarities to naphthyridinones, routinely employ in silico ADME predictions to guide lead optimization. nih.govscirp.orgnih.govmdpi.com For example, the BOILED-Egg model, a graphical method based on lipophilicity and polarity, is often used to predict passive gastrointestinal absorption and brain penetration. nih.gov

Table 2: Predicted ADME-Related Properties for a Representative 1,5-Naphthyridin-2(1H)-one Scaffold

| Property | Predicted Outcome | Implication for Drug Development |

| Lipinski's Rule of Five | Likely Compliant | Good potential for oral bioavailability. |

| Gastrointestinal Absorption | High | Expected to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeation | Variable (dependent on substituents) | Potential for CNS activity can be tuned through chemical modification. |

| P-glycoprotein Substrate | Likely Non-substrate | Reduced likelihood of active efflux from target cells. |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Risk of drug-drug interactions that needs experimental validation. |

This table represents a hypothetical prediction for a generic 1,5-naphthyridin-2(1H)-one scaffold based on general trends observed for similar heterocyclic compounds. The actual properties of this compound would require specific in silico modeling or experimental validation.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of the 1,5-naphthyridin-2(1H)-one core is a critical area of research, with several established methods that can be adapted for the specific synthesis of the 7-bromo derivative. nih.gov Generally, the construction of the naphthyridinone skeleton can be approached by forming the pyridone ring from a pre-existing pyridine (B92270) or by constructing a pyridine ring onto a pyridone. nih.gov

While specific novel synthetic methodologies for 7-bromo-1,5-naphthyridin-2(1H)-one are not extensively detailed in current literature, the existing strategies for analogous compounds provide a strong foundation for future exploration. Key approaches include:

Cyclization Reactions: Methods like the Skraup reaction, which has been used for the synthesis of 1,5-naphthyridine (B1222797) derivatives from 3-aminopyridine (B143674) compounds, could be adapted. mdpi.com Modifications of the Friedländer reaction are also a common strategy for creating fused pyridine rings. rsc.org

Construction from a Preformed Pyridone: This is a common and versatile method for synthesizing 1,6-naphthyridin-2(1H)-ones and can be conceptually applied to the 1,5-isomer. nih.gov This often involves the reaction of a substituted pyridone with various reagents to build the second pyridine ring.

Future research will likely focus on developing more efficient, regioselective, and scalable syntheses of this compound. This could involve the use of novel catalysts, microwave-assisted synthesis, or flow chemistry to improve yields and reduce reaction times. The development of one-pot syntheses from readily available starting materials is also a significant area of interest. mdpi.com

Development of Highly Selective Biological Probes

The development of highly selective biological probes is essential for understanding complex biological processes and for target validation in drug discovery. The this compound scaffold is a promising starting point for the design of such probes. The bromine atom serves as a versatile chemical handle for introducing various functionalities, including fluorophores, biotin (B1667282) tags, or photo-cross-linking groups.

The strategic position of the bromine atom allows for its conversion into other functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This enables the systematic exploration of the chemical space around the naphthyridinone core to achieve high affinity and selectivity for a specific biological target.

Future research in this area will likely involve:

Affinity Labeling: Incorporating reactive groups that can form covalent bonds with the target protein, allowing for its identification and characterization.

Fluorescent Probes: Attaching fluorescent dyes to the scaffold to visualize the localization and dynamics of the target protein within cells.

Targeted Degraders (PROTACs): Using the scaffold as a warhead to recruit a target protein to an E3 ubiquitin ligase, leading to its degradation.

Application in Chemical Biology and Proteomics

The ability to modify the this compound scaffold makes it a valuable tool for chemical biology and proteomics studies. These fields aim to understand the function of proteins on a global scale and how small molecules interact with them.

Derivatives of this compound can be used in:

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. A probe based on the naphthyridinone scaffold could be designed to target specific enzyme classes.

Chemoproteomic Profiling: Immobilized versions of this compound derivatives on beads can be used to pull down interacting proteins from cell lysates, helping to identify novel cellular targets of the compound class.

The insights gained from these proteomics approaches can help to elucidate the mechanism of action of bioactive naphthyridinone derivatives and identify potential off-targets, which is crucial for the development of safe and effective drugs.

Expansion into New Therapeutic Areas

The broader class of naphthyridinones has been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. acs.orgnih.gov The this compound scaffold provides a platform to generate diverse libraries of compounds for screening against various diseases.

The bromine atom is a key feature that allows for the exploration of new therapeutic avenues through medicinal chemistry campaigns. By systematically modifying this position, researchers can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Future research directions could include the development of this compound derivatives as:

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the naphthyridinone scaffold could be elaborated to target specific kinases involved in cancer or inflammatory diseases.

PARP Inhibitors: The structural similarity of the naphthyridinone core to the nicotinamide (B372718) moiety of NAD+ makes it a potential scaffold for designing inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.

Antiviral or Antibacterial Agents: The naphthyridine core is present in some antimicrobial agents, and new derivatives could be explored for activity against drug-resistant pathogens.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can be applied to the development of this compound derivatives in several ways:

Predictive Modeling: ML models can be trained on existing data for naphthyridinone derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual compounds. rsc.org This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design novel molecular structures based on the this compound scaffold with desired properties for a specific biological target.

Optimization of Synthetic Routes: AI can be used to analyze and predict the outcomes of chemical reactions, helping to design more efficient and robust synthetic pathways for the target compounds. mdpi.comnih.gov

The use of AI and ML can accelerate the entire drug discovery pipeline, from hit identification to lead optimization, for this promising class of compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 7-bromo-1,5-naphthyridin-2(1H)-one, and how can reaction conditions be optimized for yield?

- Methodology :

Cyclization strategies : Use 2-(2-carboxyvinyl)-3-pyridinamine derivatives in Posner reactions (H₂NOH, MeONa/MeOH, reflux) to form the 1,5-naphthyridinone core .

Halogenation : Bromination of 1,5-naphthyridinones via direct bromine treatment in acetic anhydride or POCl₃-mediated reactions (e.g., converting hydroxyl to bromo groups at specific positions) .

Optimization : Adjust reaction time, temperature, and stoichiometry. For example, prolonged reflux in H₂SO₄/Na₂Cr₂O₇ improves oxidation yields .

- Key considerations : Monitor reaction progress via TLC/HPLC and isolate intermediates to minimize side products. Low yields (e.g., 5% in nitration/hydrolysis steps) may require alternative solvents or catalysts .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Analytical methods :

¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments (e.g., downfield shifts for bromine-adjacent protons) .

X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for structurally similar 7-amino-1,8-naphthyridin-2(1H)-one .

IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H vibrations .

- Validation : Cross-reference data with computational models (DFT) to validate regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 1,5-naphthyridinones be systematically addressed?

- Mechanistic insights :

Electrophilic substitution : Bromine preferentially attacks electron-rich positions (e.g., C3/C7 in 1,5-naphthyridine 1-oxide due to resonance stabilization) .

Directing groups : Use protecting groups (e.g., methoxy or methyl) to block undesired sites. For example, tert-butoxybis(dimethylamino)methane directs bromination to C3 in pyridinone precursors .

- Troubleshooting : If mixtures form (e.g., mono-/di-brominated products), employ column chromatography or recrystallization for separation .

Q. What strategies improve the efficiency of multi-step syntheses involving this compound?

- Design principles :

Convergent synthesis : Prepare key intermediates (e.g., brominated pyridinones) separately before cyclization .

Catalysis : Transition metals (Pd/Cu) may enhance cross-coupling steps for functionalization .

- Case study : Sonochemical methods (ultrasound-assisted reactions) reduce reaction times for derivatives like 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one .

Q. How can computational chemistry aid in predicting reactivity and tautomerism of this compound?

- Tools :

DFT calculations : Model electron density maps to predict bromination sites and tautomeric equilibria (e.g., lactam-lactim tautomerism) .

Molecular docking : Screen bioactivity by simulating interactions with target enzymes (e.g., PARP-1 inhibitors) .

- Validation : Correlate computational predictions with experimental data (e.g., X-ray structures) .

Contradictory Data Analysis

Q. How should researchers reconcile conflicting reports on bromination outcomes for 1,5-naphthyridinones?

- Case example : reports mixtures of 2-bromo and 3-bromo derivatives under similar conditions, while describes selective C7 bromination.

- Resolution :

Control experiments : Vary solvent polarity (e.g., CCl₄ vs. acetic anhydride) and temperature to favor specific pathways .

Byproduct analysis : Use GC-MS or LC-MS to identify minor products and refine reaction conditions .

Biological and Material Science Applications

Q. What methodologies assess the biological activity of this compound derivatives?

- Assays :

Antiproliferative screens : MTT assays against cancer cell lines (e.g., imidazo[1,2-a]naphthyridines tested for DNA intercalation) .

Enzyme inhibition : Kinetic studies (e.g., PARP-1 inhibition via NAD⁺-competitive binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.